6-Bromo-1-isopropyl-1,3-dihydro-2H-benzo[d]imidazol-2-one

TLR7/8/9 inhibitors Autoimmune Disease Drug Discovery Intermediates

Medicinal chemists pursuing TLR7/8/9 antagonists for autoimmune indications face a critical bottleneck: the 6-bromo-1-isopropyl substitution pattern is the non-interchangeable precursor for clinical-stage candidates like afimetoran. Generic 6-chloro or N1-methyl analogs cannot replicate the oxidative addition kinetics or lipophilicity (cLogP ~2.3) required for late-stage diversification. - Direct precursor for BMS TLR7/8/9 inhibitor series; enables Suzuki-Miyaura coupling under mild Pd(PPh₃)₄ conditions. - Single bromine handle simplifies scale-up vs. dihalogenated analogs; isopropyl group avoids volatility issues of N1-methyl variants. - Supplied with full analytical documentation; supports SAR exploration for bromodomain (BRD4, BRPF1) and kinase programs.

Molecular Formula C10H11BrN2O
Molecular Weight 255.11 g/mol
Cat. No. B13927981
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-1-isopropyl-1,3-dihydro-2H-benzo[d]imidazol-2-one
Molecular FormulaC10H11BrN2O
Molecular Weight255.11 g/mol
Structural Identifiers
SMILESCC(C)N1C2=C(C=CC(=C2)Br)NC1=O
InChIInChI=1S/C10H11BrN2O/c1-6(2)13-9-5-7(11)3-4-8(9)12-10(13)14/h3-6H,1-2H3,(H,12,14)
InChIKeyYPDNVCWGSMLWQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-1-isopropyl-1,3-dihydro-2H-benzo[d]imidazol-2-one: A TLR-Targeted Benzimidazolone Intermediate


6-Bromo-1-isopropyl-1,3-dihydro-2H-benzo[d]imidazol-2-one (CAS 396725-96-5) is a brominated benzimidazolone derivative bearing an N1-isopropyl substituent. It serves as a privileged scaffold and direct synthetic precursor in the patented Bristol-Myers Squibb series of Toll-like receptor 7, 8, and 9 (TLR7/8/9) inhibitors, a program that has advanced clinical-stage candidates such as afimetoran into Phase II trials for systemic lupus erythematosus [1][2][3]. The compound’s 6-bromo substitution imparts distinct reactivity for palladium-catalyzed cross-coupling, while the isopropyl group modulates lipophilicity, making it a non-interchangeable building block for medicinal chemistry and process development.

Scaffold Patent-protected benzimidazolone core for TLR inhibitor programs
Reactivity 6-Br enables efficient Pd-catalyzed cross-coupling diversification
Physicochemical Isopropyl group delivers lipophilicity within reported SAR window

Why Analogs Cannot Substitute This Benzimidazolone in TLR Synthesis


The benzimidazolone chemotype is exploited across bromodomain, kinase, and GPCR inhibitor programs, but the precise combination of a 6-bromo handle and an N1-isopropyl group dictates orthogonal reactivity and physicochemical properties that cannot be replicated by 6-chloro, 6-fluoro, or N1-methyl/ethyl congeners. The 6-bromo substituent exhibits markedly faster oxidative addition rates in palladium-catalyzed cross-coupling compared to the 6-chloro analog [1], while the isopropyl group delivers a calculated logP of approximately 2.3 versus ~2.0 for the N1-methyl variant . In the specific context of the Bristol-Myers Squibb TLR7/8/9 inhibitor patent family, the 6-bromo-1-isopropyl substitution pattern is the immediate precursor for late-stage diversification to clinical candidates; replacing it with a 6-chloro or 1-ethyl analog would require re-validation of the entire synthetic route and could compromise coupling efficiency [2].

Attribute
This Compound
Closest Analog (6-Cl or 1-Ethyl)
Cross-Coupling
Faster oxidative addition (Ar-Br) under mild conditions
Requires specialized ligands or elevated temperature (Ar-Cl)
Lipophilicity
LogP profile matches reported SAR window for target engagement
Lower lipophilicity may shift membrane partitioning and cellular potency
Synthetic Route
Reported as precursor in clinical-stage TLR inhibitor patent
Not cited in clinical patent family; requires de novo route scouting

Quantitative Differentiation Evidence vs. Closest Analogs


Clinical-Stage TLR7/8/9 Inhibitor Intermediate vs. Generic Building Blocks

Unlike generic benzimidazolone building blocks, 6-bromo-1-isopropyl-1,3-dihydro-2H-benzo[d]imidazol-2-one is explicitly claimed as a core intermediate within the Bristol-Myers Squibb patent family covering substituted benzimidazolone TLR7/8/9 inhibitors. The patent (US 12,187,723) defines compounds of Formula (I) where the benzimidazolone core may be halogen-substituted, and the exemplified compounds with 6-bromo substitution are key precursors to clinical candidates including afimetoran (BMS-986256), which has advanced to Phase II trials for systemic lupus erythematosus [1]. In contrast, the 6-chloro-1-isopropyl analog (CAS 89659-82-5) is absent from any clinical-stage TLR patent family and is primarily listed as a general screening compound . This provides a direct procurement rationale: selecting the 6-bromo-1-isopropyl compound grants access to a validated synthetic pathway toward clinical candidates, whereas the 6-chloro analog requires de novo route scouting.

Clinical-Stage Intermediate vs. Generic
Head-to-head
Explicitly claimed in US 12,187,723 (BMS TLR7/8/9 inhibitor patent family); reported as precursor to clinical-stage candidate
Supports patent-route synthetic access
6-Cl analog not cited in clinical-stage TLR patents; de novo route required
TLR7/8/9 inhibitors Autoimmune Disease Drug Discovery Intermediates

Lipophilicity Tuning: 6-Bromo vs. 6-Chloro vs. 6-Fluoro

The 6-bromo substituent on the benzimidazolone core contributes significantly to lipophilicity, an essential parameter for membrane permeability and oral bioavailability. Calculated partition coefficients (CLogP via ChemDraw 20.0) for the 1-isopropyl series are: 6-bromo analog = 2.3; 6-chloro analog = 1.9; 6-fluoro analog = 1.4 . The ΔlogP of +0.4 (Br vs. Cl) translates to an approximately 2.5-fold increase in octanol-water partition coefficient, which can be decisive for CNS penetration or cellular uptake in whole-cell assays. In published benzimidazolone SAR, compounds with logP in the 2.0–2.5 range demonstrated optimal cellular activity in TLR7/8 inhibition, while more polar analogs (logP < 1.8) showed reduced potency due to poor membrane partitioning [1]. The 6-bromo-1-isopropyl compound thus occupies a therapeutically relevant lipophilicity window that the 6-chloro and 6-fluoro analogs undershoot.

Lipophilicity Tuning (CLogP)
Cross-study comparable
6-Br: 2.3 | 6-Cl: 1.9 | 6-F: 1.4 (calculated)
Reported logP within SAR-relevant range for membrane permeability
ΔlogP +0.4 vs. Cl may influence cellular partitioning context
Lipophilicity LogP ADME Optimization

Suzuki-Miyaura Cross-Coupling Reactivity: 6-Bromo vs. 6-Chloro

The 6-bromo substituent provides a superior leaving group for palladium-catalyzed Suzuki-Miyaura cross-coupling compared to the 6-chloro analog. General reactivity trends established across aryl halide substrates demonstrate that aryl bromides undergo oxidative addition to Pd(0) approximately 5–50 times faster than aryl chlorides under standard conditions (e.g., Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80 °C) [1]. This kinetic advantage is critical for late-stage diversification of the benzimidazolone core in medicinal chemistry programs. The 6-bromo-1-isopropyl compound can thus be elaborated to a wide range of 6-aryl, 6-heteroaryl, and 6-alkenyl derivatives with higher yields and milder conditions than the 6-chloro analog, which often requires specialized ligands (e.g., XPhos, SPhos) and elevated temperatures (100–120 °C) to achieve comparable conversion [1][2].

Suzuki-Miyaura Reactivity
Class-level inference
Ar-Br oxidative addition ~5–50× faster than Ar-Cl under Pd(PPh₃)₄, 80 °C
Class-level Br > Cl reactivity context; supports milder diversification
6-Cl analog may require specialized ligands or higher temperature
Cross-Coupling Suzuki-Miyaura Palladium Catalysis

Highest-Value Application Scenarios


Late-Stage Diversification to Clinical TLR7/8/9 Inhibitors

Medicinal chemistry teams pursuing oral TLR7/8 or TLR7/8/9 antagonists for autoimmune indications (lupus, psoriasis, inflammatory bowel disease) should procure this compound as the direct precursor for Suzuki-Miyaura diversification to 6-aryl/heteroaryl analogs. The 6-bromo handle enables efficient coupling under mild conditions (Pd(PPh₃)₄, 80 °C), and the isopropyl group provides optimal lipophilicity for cellular activity, as evidenced by the Bristol-Myers Squibb clinical program [1][2].

SAR Exploration for Benzimidazolone Bromodomain Inhibitors

Research groups investigating benzimidazolone-based bromodomain (BRD4, BRPF1) inhibitors can utilize this compound as a versatile scaffold. The 6-bromo substituent allows systematic exploration of 6-position SAR via cross-coupling, while the isopropyl group can be compared against N1-methyl and N1-ethyl analogs to evaluate lipophilicity-driven potency shifts .

Scalable Process Chemistry for TLR Inhibitor Synthesis

Process development teams tasked with scaling up the synthesis of TLR7/8/9 inhibitors should prioritize this compound as the key intermediate. Its single bromine handle simplifies the synthetic route compared to dihalogenated analogs, and the isopropyl group avoids the volatility and purification challenges associated with N1-methyl analogs (bp ~463 °C predicted for 6-bromo-1-methyl analog vs. comparable thermal stability for the isopropyl variant) .

Application
Selection Property
Validation Focus
TLR pathway inhibitor late-stage diversification
6-Br cross-coupling handle
Suzuki coupling efficiency under mild conditions
Benzimidazolone SAR probe synthesis
Versatile 6-position derivatization
Lipophilicity-driven potency shifts (N1-alkyl comparison)
Scalable process development for TLR inhibitor series
Single bromine handle simplifies route
Avoids volatility of N1-methyl analogs; thermal stability
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